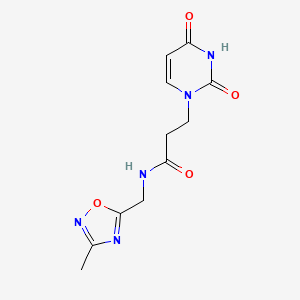

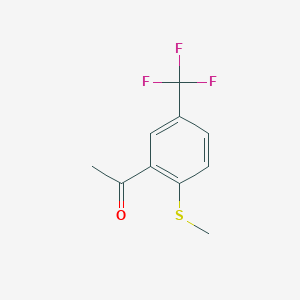

N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, with structural similarities to the compound , were designed and synthesized. These compounds demonstrated broad-spectrum antitumor activity, showing significant potency against various cancer cell lines, including CNS, renal, breast, and leukemia, in some cases outperforming the positive control 5-fluorouracil (5-FU). Molecular docking studies suggested their potential mechanism of action could involve inhibition of key proteins such as EGFR-TK and B-RAF kinase, indicating their relevance in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial Activity

New derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were synthesized and evaluated for their antimicrobial properties. The compounds displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, against a range of pathogens. This study highlights the potential of these compounds as leads in developing new antimicrobial agents (Mehta et al., 2019).

Therapeutic Efficacy in Japanese Encephalitis

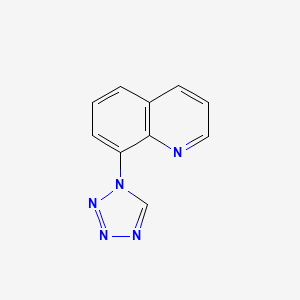

A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus (JEV). In vivo studies in mice infected with JEV demonstrated a significant decrease in viral load and an increase in survival rates when treated with this compound, suggesting its potential therapeutic efficacy in treating Japanese encephalitis (Ghosh et al., 2008).

Structural Aspects and Properties

Research into the structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives has been conducted. These studies have provided insights into their chemical behavior and potential applications in developing new materials with enhanced optical properties (Karmakar et al., 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 2-chlorobenzylamine with 3,4-dihydroquinazolin-4-one, followed by the reaction of the resulting intermediate with 3,4,5-trimethoxybenzoyl chloride and acetic anhydride.", "Starting Materials": [ "2-chlorobenzylamine", "3,4-dihydroquinazolin-4-one", "3,4,5-trimethoxybenzoyl chloride", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: To a solution of 2-chlorobenzylamine (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and 3,4-dihydroquinazolin-4-one (1.0 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 3: To a solution of the intermediate product in diethyl ether, add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add water to the reaction mixture and extract the product with diethyl ether. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 6: To a solution of the purified product in acetic anhydride, add sodium bicarbonate (1.2 equiv) and stir the reaction mixture at room temperature for 2 hours.", "Step 7: Add water to the reaction mixture and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a white solid." ] } | |

CAS RN |

899922-23-7 |

Molecular Formula |

C26H24ClN3O6 |

Molecular Weight |

509.94 |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetamide |

InChI |

InChI=1S/C26H24ClN3O6/c1-34-21-12-17(13-22(35-2)24(21)36-3)30-25(32)18-9-5-7-11-20(18)29(26(30)33)15-23(31)28-14-16-8-4-6-10-19(16)27/h4-13H,14-15H2,1-3H3,(H,28,31) |

InChI Key |

PRDFBMMTMKJXOV-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2598736.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2598737.png)

![8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2598739.png)

![2-Ethoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2598750.png)

![3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2598753.png)

![2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2598754.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2598756.png)